molecular formula C9H16N4 B13702705 3-Amino-5-(1-methyl-3-piperidyl)pyrazole

3-Amino-5-(1-methyl-3-piperidyl)pyrazole

Cat. No.: B13702705
M. Wt: 180.25 g/mol
InChI Key: LUFPOLDXPCRTGW-UHFFFAOYSA-N
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Description

3-Amino-5-(1-methyl-3-piperidyl)pyrazole is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole typically involves the reaction of 1-methyl-3-piperidylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

3-Amino-5-(1-methyl-3-piperidyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Amino-5-(1-methyl-3-piperidyl)pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-Amino-5-(1-methyl-3-piperidyl)pyrazole can be compared with other similar compounds, such as:

  • 3-Amino-5-(1-methyl-2-piperidyl)pyrazole
  • 3-Amino-5-(1-methyl-4-piperidyl)pyrazole
  • 3-Amino-5-(1-methyl-5-piperidyl)pyrazole

These compounds share a similar pyrazole core structure but differ in the position of the methyl group on the piperidyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H16N4/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8/h5,7H,2-4,6H2,1H3,(H3,10,11,12)

InChI Key

LUFPOLDXPCRTGW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=CC(=NN2)N

Origin of Product

United States

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